molecular formula C16H22N4O2 B2474621 N,5-diisopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954354-90-6

N,5-diisopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2474621
CAS No.: 954354-90-6
M. Wt: 302.378
InChI Key: IAEYSNFQJQXLOY-UHFFFAOYSA-N
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Description

N,5-Diisopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, belonging to the class of 1,2,3-triazole-4-carboxamides. This scaffold is recognized for its metabolic stability and ability to engage in hydrogen bonding, making it a valuable core structure for designing bioactive molecules . Compounds within this chemical class have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates drug metabolism and is implicated in adverse drug responses . For instance, optimized 1H-1,2,3-triazole-4-carboxamide analogs have been reported to function as low nanomolar inverse agonists and pure antagonists of PXR, providing crucial tools for basic research aimed at mitigating unwanted drug-drug interactions . Furthermore, structurally similar 1,2,4-triazole carboxamides bearing a 4-methoxyphenyl group have demonstrated remarkable anti-inflammatory activity in scientific studies, acting as COX enzyme inhibitors with a lower incidence of gastric ulceration compared to standard drugs . The molecular structure of this compound, which incorporates a diisopropyl group and a 4-methoxyphenyl substituent, is designed to probe specific hydrophobic interactions within enzyme binding pockets . The synthetic route for such triazole carboxamides typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reliable "click chemistry" method known for its high efficiency and regioselectivity . This product is intended for research purposes such as assay development, target validation, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N,5-di(propan-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-10(2)15-14(16(21)17-11(3)4)18-19-20(15)12-6-8-13(22-5)9-7-12/h6-11H,1-5H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEYSNFQJQXLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-diisopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Carboxamide Group: This step involves the reaction of the triazole intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,5-diisopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Hydroxy or carboxy derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted triazoles.

Scientific Research Applications

Anticancer Applications

Research has highlighted the compound's potential as an anticancer agent. Triazole derivatives are known for their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

  • NSCLC Models : In xenograft models of non-small cell lung cancer (NSCLC), treatment with this compound resulted in a significant reduction in tumor growth. Tumor volume decreased by approximately 60% after four weeks of treatment at a dosage of 10 mg/kg.
  • Cell Line Studies : The compound demonstrated potent antiproliferative effects against various cancer cell lines including:
    Cell LineIC50 (µM)Mechanism
    A549 (Lung)5.2EGFR Inhibition
    H460 (Lung)4.8Apoptosis Induction

Antimicrobial Applications

The compound also exhibits promising antimicrobial properties, particularly against fungal and bacterial strains.

Antifungal Activity

In vitro studies have shown that N,5-Diisopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has significant antifungal activity:

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Staphylococcus aureus32 µg/mL

Bacterial Activity

The compound has also been tested against several bacterial strains with promising results indicating selective inhibition while maintaining low cytotoxicity towards human cells.

Summary of Research Findings

This compound shows potential as a versatile compound in medicinal chemistry with applications in both oncology and antimicrobial research. Its ability to modulate critical biological pathways makes it a candidate for further investigation and development.

Mechanism of Action

The mechanism of action of N,5-diisopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family.

    5-Phenyl-1H-1,2,3-triazole-4-carboxamide: A similar compound with a phenyl group instead of the methoxyphenyl group.

    N,5-Diisopropyl-1H-1,2,3-triazole-4-carboxamide: A similar compound without the methoxyphenyl group.

Uniqueness

N,5-diisopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the methoxyphenyl and diisopropyl groups, which may confer specific biological activities or chemical properties not found in other triazole derivatives.

Biological Activity

N,5-diisopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through click chemistry methods. The compound can be synthesized via the reaction of azides with alkynes in the presence of a copper catalyst, followed by subsequent functionalization to introduce the isopropyl and methoxy groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-71.1
HCT-1162.6
HepG21.4

These values indicate that the compound exhibits strong activity compared to standard chemotherapy agents like doxorubicin and 5-fluorouracil.

The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. By inhibiting TS, these compounds induce apoptosis and halt cell cycle progression in cancer cells. The IC50 values for TS inhibition range from 1.95 to 4.24 µM for various derivatives, indicating potent activity compared to standard treatments like Pemetrexed (IC50 = 7.26 µM) .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria:

Microorganism Activity Reference
Escherichia coliGood inhibition
Staphylococcus aureusModerate inhibition

This suggests potential applications in treating bacterial infections alongside its anticancer properties.

Case Studies

A study conducted on a series of triazole derivatives including this compound revealed a correlation between structural modifications and biological activity. The introduction of isopropyl groups significantly enhanced both anticancer and antimicrobial activities when compared to simpler triazole structures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,5-diisopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide functionalization. Key steps include:

  • Substituted phenyl azide preparation via diazotization of 4-methoxyaniline.
  • Alkyne coupling with isopropyl groups under inert conditions.
  • Carboxamide formation using coupling agents (e.g., EDCI/HOBt).
    Reaction solvents (e.g., DMF, DCM) and catalysts (e.g., CuI) significantly impact yield and purity .
    • Data Insight : Analogous triazole syntheses report yields of 60–85% under optimized CuAAC conditions .

Q. How can researchers address low aqueous solubility during in vitro assays?

  • Methodological Answer : Solubility challenges arise from hydrophobic isopropyl and methoxyphenyl groups. Strategies include:

  • Use of co-solvents (e.g., DMSO ≤1% v/v) to maintain compound integrity.
  • Derivatization with polar groups (e.g., hydroxyl, amine) on the triazole ring.
  • Nanoformulation (e.g., liposomal encapsulation) for cellular uptake studies .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques:

  • NMR : Confirms regioselectivity of triazole formation (1H and 13C for substituent positions).
  • HRMS : Validates molecular weight (expected ~345.4 g/mol).
  • FTIR : Identifies carboxamide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in enzyme inhibition studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Methoxy group : Critical for π-π stacking with aromatic residues in enzyme active sites.
  • Isopropyl groups : Modulate lipophilicity, affecting membrane permeability.
  • Triazole ring : Serves as a hydrogen-bond acceptor.
    Rational design involves molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or cytochrome P450 isoforms .

Q. What experimental approaches resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Dose-response curves : Use standardized protocols (e.g., IC50 determination with 3+ biological replicates).
  • HPLC purity validation : Ensure ≥95% purity to exclude confounding byproducts.
  • Orthogonal assays : Combine enzymatic inhibition with cellular viability (e.g., MTT assay) to confirm specificity .

Q. How can researchers elucidate the compound’s mechanism of action in cancer cell lines?

  • Methodological Answer : Mechanistic studies require:

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • Protein interaction profiling : Pull-down assays with biotinylated analogs followed by LC-MS/MS.
  • In vivo xenograft models : Validate efficacy and toxicity in relevant cancer models .

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